N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and synthetic materials .
Synthesis Analysis
Thiazoles can be synthesized through the reaction of α-haloketones and thioamides. In the pharmaceutical industry, thiazoles are often synthesized through Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones, thioamides, and a dehydrogenation agent .Molecular Structure Analysis
The molecular structure of thiazoles includes a five-membered ring containing one nitrogen atom and one sulfur atom. The presence of these heteroatoms in the ring contributes to the chemical properties of thiazoles .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and additions. The reactivity of a thiazole can be influenced by the presence of substituents on the ring .Physical and Chemical Properties Analysis
Thiazoles are typically yellowish or colorless liquids that have a pyridine-like odor. They are polar due to the presence of nitrogen and sulfur atoms in the ring, and they can participate in hydrogen bonding .Scientific Research Applications
Synthesis and Antimicrobial Study
- Fluoroquinolone-based 4-thiazolidinones have been synthesized from a lead molecule involving reactions with thionyl chloride and hydrazine hydrate, followed by condensation and reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid, showing antifungal and antibacterial activities (Patel & Patel, 2010).
Synthesis and Cytotoxic Activity
- Pyrazolo[1,5-a]pyrimidines and Schiff bases , derived from the reaction of specific carboxamides with ethyl acetoacetate and other compounds, were evaluated for cytotoxicity against human cancer cell lines, highlighting the synthesis route's relevance for generating potentially bioactive molecules (Hassan et al., 2015).
Fluorescent Dyes Development
- Research on N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes demonstrates the utility of structural manipulation in creating compounds with specific optical properties, useful in materials science and bioimaging (Witalewska et al., 2019).
Structural Characterization
- The synthesis and characterization of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea show the importance of X-ray diffraction and quantum chemical calculations in understanding the molecular structure and properties of novel compounds (Saeed et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-28-15-7-5-12(6-8-15)19(26)25-21-24-18-16(9-10-17(18)29-21)20(27)23-14-4-2-3-13(22)11-14/h2-8,11,16H,9-10H2,1H3,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIYIFLLRAHDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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